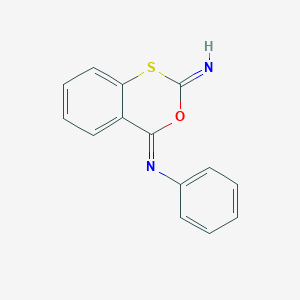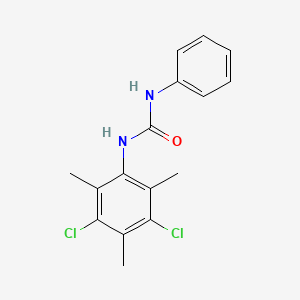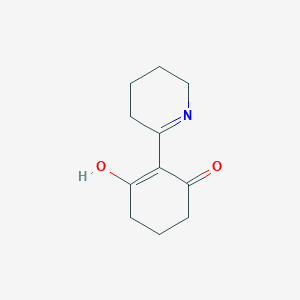![molecular formula C13H8OS B14512949 Naphtho[1,2-B]thiophene-3-carbaldehyde CAS No. 62615-54-7](/img/structure/B14512949.png)
Naphtho[1,2-B]thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-B]thiophene-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a naphthalene and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-B]thiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the Friedel-Crafts acylation of thiophene derivatives with naphthalene-based substrates .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[1,2-B]thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Naphtho[1,2-B]thiophene-3-carboxylic acid.
Reduction: Naphtho[1,2-B]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Naphtho[1,2-B]thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mécanisme D'action
The mechanism of action of Naphtho[1,2-B]thiophene-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific biological context and the nature of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Naphtho[2,3-B]thiophene: Another naphthothiophene derivative with similar structural features but different substitution patterns.
Thiophene-3-carbaldehyde: A simpler thiophene derivative with an aldehyde group at the 3-position.
Uniqueness: Naphtho[1,2-B]thiophene-3-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and as a precursor for synthesizing more complex molecules.
Propriétés
Numéro CAS |
62615-54-7 |
|---|---|
Formule moléculaire |
C13H8OS |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
benzo[g][1]benzothiole-3-carbaldehyde |
InChI |
InChI=1S/C13H8OS/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8H |
Clé InChI |
JRQWOXUZQRSVCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)


![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
